Pyruvonitrile

描述

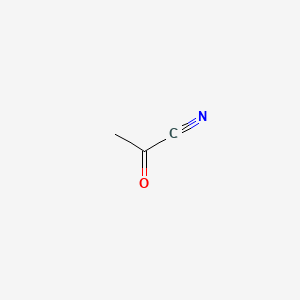

Structure

3D Structure

属性

IUPAC Name |

acetyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-3(5)2-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDHWVVRQCGZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212430 | |

| Record name | 2-Oxopropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Oxopropiononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

631-57-2 | |

| Record name | Propanenitrile, 2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxopropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxopropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOPROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULO441649V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Pyruvonitrile from Acetyl Halides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvonitrile, also known as acetyl cyanide, is a valuable electrophilic reagent in organic synthesis, utilized for selective acylations, cyanohydrin synthesis, and cycloaddition reactions. Its synthesis from readily available acetyl halides is a key transformation for chemists in pharmaceutical and materials science. This technical guide provides an in-depth overview of the primary synthetic routes to this compound from acetyl halides, focusing on the reaction with various cyanide sources. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory application.

Introduction

This compound (CH₃COCN) is an organic compound featuring both a ketone and a nitrile functional group, making it a versatile building block in chemical synthesis. The most direct and common method for its preparation involves the nucleophilic acyl substitution of an acetyl halide with a cyanide salt. The choice of the acetyl halide (chloride or bromide) and the cyanide source (e.g., copper(I) cyanide, sodium cyanide, or trimethylsilyl cyanide) significantly influences the reaction conditions, yield, and work-up procedure. This guide will explore the most prevalent and effective methods for this conversion.

Synthetic Methodologies and Quantitative Data

The synthesis of this compound from acetyl halides primarily proceeds via a nucleophilic acyl substitution mechanism. The general transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound from acetyl halides.

The selection of the cyanide reagent is critical and affects the reaction's efficacy. Below is a summary of quantitative data for the most common methods.

| Acetyl Halide | Cyanide Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetyl Bromide | Copper(I) Cyanide | None (neat) | Reflux (approx. 93°C) | 1.5 - 2 | 85 - 87 | [1] |

| Acetyl Chloride | Sodium Cyanide | Copper(I) Cyanide (cat.), o-dichlorobenzene | 150 | 2 | 70 | |

| Acetyl Chloride | Trimethylsilyl Cyanide | Zinc Iodide (0.5 mol%) | 100 | 2 | Efficient | [2] |

| Acetyl Chloride | Silver Cyanide | Sealed tube | 100 | Not specified | Not specified | [3] |

Experimental Protocols

Caution: this compound and its analogues are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound from Acetyl Bromide and Copper(I) Cyanide[1]

This method provides a high yield of this compound without the need for a solvent.

Materials:

-

Acetyl bromide

-

Copper(I) cyanide (prepared from copper(II) sulfate and potassium cyanide)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, add one molar equivalent of copper(I) cyanide.

-

To this, add one molar equivalent of acetyl bromide. An ebullition may be observed.

-

The mixture is heated under reflux for 1.5 to 2 hours.

-

After the reaction is complete, the this compound product is separated from the solid copper(I) bromide by distillation. The boiling point of this compound is 93°C.

Synthesis of this compound from Acetyl Chloride and Sodium Cyanide

This procedure utilizes a catalytic amount of copper(I) cyanide in a high-boiling solvent.

Materials:

-

Acetyl chloride

-

Sodium cyanide

-

Copper(I) cyanide

-

o-dichlorobenzene

Equipment:

-

Autoclave or a sealed reaction vessel

-

Stirring apparatus

-

Heating apparatus

-

Filtration setup

-

Fractional distillation apparatus

Procedure:

-

In an autoclave, combine acetyl chloride (1 mol), sodium cyanide (0.97 mol), copper(I) cyanide (catalytic amount, e.g., 2.7g), and o-dichlorobenzene (80 mL).

-

The vessel is sealed and heated to 150°C for 2 hours with stirring.

-

After cooling, the reaction mixture is filtered to remove the salt residue.

-

The filtrate is then subjected to fractional distillation to isolate the this compound product.

Synthesis of this compound from Acetyl Chloride and Trimethylsilyl Cyanide[2]

This method offers an efficient, solvent-free approach using a Lewis acid catalyst.

Materials:

-

Acetyl chloride

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂)

Equipment:

-

Reaction flask with a stirrer

-

Heating apparatus

Procedure:

-

To a reaction flask, add acetyl chloride (1.0 equivalent).

-

Add trimethylsilyl cyanide (1.0 equivalent) and zinc iodide (0.5 mol%).

-

The mixture is stirred at 100°C for 2 hours.

-

The primary by-product, trimethylsilyl chloride, is volatile and can be easily removed. The product, this compound, can be purified by distillation.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from acetyl halides is a classic example of nucleophilic acyl substitution. The general mechanism involves the attack of the cyanide nucleophile on the electrophilic carbonyl carbon of the acetyl halide, followed by the elimination of the halide leaving group.

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

The general experimental workflow for these syntheses can be summarized in the following diagram.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from acetyl halides is a well-established and efficient process. The choice of reagents, particularly the cyanide source, allows for flexibility in reaction conditions and scale. The reaction of acetyl bromide with copper(I) cyanide offers a high-yielding, solvent-free option, while the use of trimethylsilyl cyanide with a zinc iodide catalyst provides an efficient alternative. Careful consideration of the toxicity of the reagents and product is paramount for the safe execution of these synthetic procedures. This guide provides the necessary data and protocols to enable researchers to select and perform the most suitable synthesis for their specific needs.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Pyruvonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvonitrile (CH₃COCN), also known as acetyl cyanide, is a versatile and highly reactive organic compound. Its unique structure, featuring adjacent carbonyl and nitrile functional groups, makes it a valuable precursor and reactant in a multitude of organic syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and property determination, and an analysis of its spectroscopic characteristics. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to brown liquid with a characteristic odor. It is a highly flammable and toxic compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO | [1] |

| Molecular Weight | 69.06 g/mol | [1] |

| Boiling Point | 92-93 °C (at atmospheric pressure) | [1][2] |

| Density | 0.974 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.376 | [1][2] |

| Flash Point | 14 °C (57.2 °F) - closed cup | [3] |

| Solubility | Soluble in ether and acetonitrile. | [1][2] |

| Appearance | Colorless to brown liquid | [1] |

| Storage Temperature | 2-8 °C | [1][3] |

Chemical Properties and Reactivity

This compound's reactivity is dominated by the electrophilic nature of both the carbonyl carbon and the nitrile carbon. It readily participates in a variety of organic reactions, making it a useful building block in synthesis.

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, a characteristic reaction of ketones.

-

Acylation Reactions: It can act as an acetylating agent.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions.

-

Reaction with Organometallic Reagents: this compound reacts with organometallic reagents such as Gilman reagents (lithium dialkylcuprates). For instance, its reaction with lithium dimethylcuprate (Me₂CuLi) in tetrahydrofuran (THF) at low temperatures has been studied to form cuprate-carbonyl π-complexes.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound involves the reaction of an acetyl halide with a metal cyanide. The following protocol is adapted from established procedures.

Reaction Scheme:

Materials:

-

Acetyl chloride

-

Copper(I) cyanide (CuCN)

-

o-Dichlorobenzene (solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add acetyl chloride (78.5 g, 1 mol) and o-dichlorobenzene (80 mL).

-

To this solution, add copper(I) cyanide (2.7 g) and sodium cyanide (48.5 g, 0.97 mol).

-

Heat the reaction mixture to 150 °C with continuous stirring for 2 hours in an autoclave.

-

After cooling the reaction mixture, filter to remove the salt residue.

-

The filtrate is then subjected to fractional distillation to isolate the this compound. The product distills at 93 °C. This procedure can yield approximately 48.5 g (70% of theory) of this compound.

Determination of Boiling Point (Thiele Tube Method)

Materials:

-

This compound sample

-

Thiele tube

-

Thermometer (0-150 °C)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount of this compound into a small test tube or a fusion tube.

-

Invert a capillary tube (sealed end up) into the this compound sample.

-

Attach the sample tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached sample tube into the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group will appear in the range of 1680-1750 cm⁻¹.

-

C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methyl group will be observed around 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be very simple, showing a single sharp singlet for the three equivalent protons of the methyl group. The chemical shift of this singlet will be influenced by the adjacent electron-withdrawing carbonyl group and would likely appear in the downfield region, typically around δ 2.0-3.0 ppm.

¹³C NMR: The carbon NMR spectrum will show three distinct signals:

-

A signal for the methyl carbon (CH₃).

-

A signal for the carbonyl carbon (C=O), which will be significantly downfield due to its deshielded nature.

-

A signal for the nitrile carbon (C≡N).

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (69.06). Common fragmentation patterns for ketones and nitriles would be expected.

Expected Fragmentation Workflow:

The most likely fragmentation would be the cleavage of the C-C bond between the carbonyl and nitrile groups (α-cleavage), leading to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 and the cyanide radical, or the cyanide cation ([CN]⁺) at m/z 26 and the acetyl radical. The peak at m/z 43 is often a prominent peak in the mass spectra of methyl ketones.

Safety and Handling

This compound is a highly flammable liquid and is toxic if inhaled or swallowed. It is also irritating to the skin and respiratory system.[2]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3] Keep the container tightly closed. It is recommended to store it at refrigerator temperatures (2-8 °C).[1][3]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent in organic synthesis due to its unique combination of functional groups. A thorough understanding of its chemical and physical properties, as well as safe handling procedures, is paramount for its effective and safe utilization in a research and development setting. This technical guide provides a consolidated resource of this critical information to aid scientists and professionals in their work with this versatile compound.

References

Spectroscopic Analysis of Pyruvonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvonitrile (CH₃COCN), also known as acetyl cyanide, is a simple organic molecule containing key functional groups that provide a valuable case study for spectroscopic analysis. This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data and experimental protocols are essential for the structural elucidation and characterization of this and similar molecules in research and development settings.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. This information is crucial for the identification and structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a single peak, corresponding to the three equivalent protons of the methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~2.1 - 2.4 | Singlet | 3H | CH₃ | CCl₄ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound displays three distinct signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 200 | C=O (Ketone) |

| ~115 - 125 | C≡N (Nitrile) |

| ~20 - 30 | CH₃ (Methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its ketone and nitrile functionalities.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Medium | C-H Stretch (methyl) |

| ~2200 - 2300 | Strong | C≡N Stretch (nitrile) |

| ~1700 - 1720 | Strong | C=O Stretch (ketone) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available on the NIST WebBook.[2][3]

| m/z | Relative Intensity (%) | Assignment |

| 69 | ~40 | [M]⁺ (Molecular Ion) |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 26 | ~10 | [CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation

-

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or in this case, carbon tetrachloride, CCl₄).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition

-

¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

-

A drop of neat (undiluted) liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin liquid film between the plates.

Data Acquisition

-

A background spectrum of the empty spectrometer is recorded.

-

The salt plates containing the sample are placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction

-

A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

The sample is vaporized by heating in a vacuum.

Ionization and Analysis

-

The gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

stability and storage conditions for pyruvonitrile

An In-depth Technical Guide to the Stability and Storage of Pyruvonitrile

For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of chemical reagents is paramount for ensuring experimental reproducibility and the integrity of research outcomes. This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound (also known as acetyl cyanide), a versatile electrophile used in various organic syntheses. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this guide combines information from safety data sheets with general principles of chemical stability testing to offer a thorough understanding for handling and storing this compound.

Core Concepts of this compound Stability

This compound is a reactive organic compound susceptible to degradation under improper storage conditions. Its stability is influenced by several factors, including temperature, moisture, and the presence of incompatible substances.

General Stability: this compound is reported to be stable under recommended storage conditions.[1][2][3][4] However, it is a reactive molecule, and appropriate handling and storage are crucial to prevent degradation. One source notes that it decomposes in water or alcohol, highlighting its sensitivity to protic solvents.[3][5]

Incompatible Materials: To ensure the stability of this compound, contact with the following substances should be avoided:

Hazardous Decomposition: In the event of decomposition, particularly under fire conditions, this compound can release hazardous substances such as:

Quantitative Data on Storage and Stability

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Source Citations |

| Temperature | 2-8°C | [1][3][7][8][9][10][11][12][13][14][15] |

| Atmosphere | Store in a dry and well-ventilated place. | [1][2] |

| Container | Keep container tightly closed. Opened containers must be carefully resealed and kept upright to prevent leakage. | [1][2][9][16] |

| Security | Store locked up. | [1][6][9][16] |

Table 2: Factors Affecting the Stability of this compound

| Factor | Observation/Recommendation | Source Citations |

| Heat, Flames, and Sparks | Conditions to avoid. Keep away from sources of ignition. | [1][2][3][6][16] |

| Moisture/Water | Decomposes in water. | [3][5] |

| Alcohols | Decomposes in alcohol. | [3][5] |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and oxidizing agents. | [1][2][3][4][6] |

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a chemical compound like this compound. These are based on standard pharmaceutical stability testing guidelines and can be adapted for research purposes.

Protocol 1: Real-Time Stability Study

Objective: To determine the stability of this compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Aliquot this compound into multiple sealed, airtight containers of an inert material (e.g., amber glass vials with PTFE-lined caps) to minimize headspace and prevent contamination.

-

Storage: Place the samples in a controlled environment maintained at the recommended storage temperature of 2-8°C.[1][3][7][8][9][10][11][12][13][14][15]

-

Time Points: Designate specific time points for analysis, for example: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analysis: At each time point, retrieve a sample and analyze for purity and the presence of degradation products.

-

Purity Assessment: Use a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the assay of this compound.

-

Degradation Product Profiling: Employ techniques like GC-Mass Spectrometry (GC-MS) or LC-MS to identify and quantify any degradation products.

-

Physical Appearance: Visually inspect the sample for any changes in color or clarity.

-

-

Data Evaluation: Plot the assay of this compound as a function of time. The shelf-life can be estimated as the time at which the assay value drops below a predetermined specification (e.g., 90% of the initial value).

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability of this compound by exposing it to stressed conditions.

Methodology:

-

Sample Preparation: Prepare samples as described in the real-time stability protocol.

-

Storage at Elevated Temperatures: Place samples in controlled temperature chambers at elevated temperatures. For a substance stored at 2-8°C, accelerated conditions might include, for example, 25°C/60% RH and 40°C/75% RH (Relative Humidity). The selection of temperatures should be based on the Arrhenius equation to allow for meaningful kinetic predictions.

-

Time Points: Set shorter time points for analysis, such as 0, 1, 2, 3, and 6 months.

-

Analysis: Perform the same analytical procedures as in the real-time stability study (purity assay, degradation product profiling, and physical appearance).

-

Data Evaluation: Model the degradation kinetics at each elevated temperature. Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (2-8°C) and predict the shelf-life.

Visualization of Stability Concepts

The following diagrams illustrate the key relationships in this compound stability and a typical workflow for its assessment.

Caption: Logical relationship between storage conditions and this compound stability.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. microchemlab.com [microchemlab.com]

- 7. A protocol for testing the stability of biochemical analy... [degruyterbrill.com]

- 8. Accelerated stability testing of organic photovoltaics using concentrated sunlight | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. Accelerated stability testing of bioproducts: attractions and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound 90 631-57-2 [sigmaaldrich.com]

- 11. The Chemistry of Acylals. 3. Cyanohydrin Esters from Acylals with Cyanide Reagents [organic-chemistry.org]

- 12. organic chemistry - Why is acetyl cyanide not obtained from acetyl chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. This compound | 631-57-2 [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A protocol for testing the stability of biochemical analy... [degruyterbrill.com]

An In-depth Technical Guide to the Safe Handling and Toxicity of Pyruvonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the most current SDS for pyruvonitrile and follow all applicable safety regulations and institutional protocols.

Executive Summary

Toxicological Profile

This compound is classified as a hazardous substance with significant acute toxicity. The following sections summarize the known toxicological effects.

Acute Toxicity

This compound is classified as acutely toxic by oral and inhalation routes of exposure.[1][2] It is also a skin and eye irritant and may cause respiratory irritation.[2][3]

Table 1: Summary of GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapour |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Source: Sigma-Aldrich Safety Data Sheet

Presumed Mechanism of Toxicity: Cyanide Release

While specific metabolic studies for this compound are not widely available, the toxicity of many aliphatic nitriles is attributed to their in vivo metabolism, which can release cyanide. Cyanide is a potent cytotoxic agent that inhibits cellular respiration by binding to cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in ATP production, causing cellular hypoxia and, in severe cases, death.

Diagram of Postulated this compound Toxicity Pathway

Caption: Postulated metabolic activation of this compound and subsequent cyanide-mediated inhibition of cellular respiration.

Safe Handling and Personal Protective Equipment (PPE)

Due to its high toxicity and flammability, this compound must be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.

Table 2: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge is recommended, especially when working outside of a fume hood or in case of a spill. |

Source: Compiled from multiple Safety Data Sheets.

Engineering Controls

-

Work exclusively in a certified chemical fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.

-

Use spark-proof equipment and avoid sources of ignition.

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep the container tightly closed and store in a locked cabinet.

-

Incompatible materials include strong oxidizing agents, acids, and bases.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Instructions |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Source: Compiled from multiple Safety Data Sheets.

Spill and Leak Procedures

-

Evacuate the area immediately.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Experimental Protocols (Representative)

While specific experimental protocols for toxicological studies on this compound are not publicly available, the following are generalized methodologies for assessing acute toxicity, which would be adapted for a substance with the hazard profile of this compound.

Representative Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP) - OECD 425

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Animal Model: Typically, a single sex (usually female) of a rodent species (e.g., Wistar rats).

-

Procedure:

-

A single animal is dosed with the test substance at a starting dose level selected based on available data.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

This sequential dosing continues until a stopping criterion is met (e.g., a number of reversals in outcome).

-

-

Data Analysis: The LD50 is calculated using maximum likelihood estimation.

Diagram of a Generic Experimental Workflow for Acute Toxicity Testing

Caption: A generalized workflow for conducting an acute toxicity study, from preliminary assessment to final classification.

Physical and Chemical Properties

Table 4: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 631-57-2 |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 92-93 °C |

| Density | 0.974 g/mL at 25 °C |

| Flash Point | 14 °C |

| Solubility | Soluble in ether and acetonitrile. Decomposes in water. |

Source: Compiled from multiple Safety Data Sheets.

Conclusion

This compound is a hazardous chemical that poses significant health risks, primarily through acute oral and inhalation toxicity. Its high flammability also presents a serious safety concern. All handling of this substance should be conducted by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. The presumed mechanism of toxicity via cyanide release underscores the need for rapid and appropriate medical intervention in case of exposure. Due to the lack of publicly available, specific quantitative toxicological data, a cautious approach assuming high toxicity is warranted.

References

pyruvonitrile CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvonitrile (2-oxopropanenitrile), also known as acetyl cyanide, is a highly reactive and versatile organic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity. While this compound serves as a valuable electrophile in various organic reactions, information regarding its specific roles in biological signaling pathways is not extensively documented in current scientific literature. This document consolidates available data on its chemical characteristics and safe handling practices, offering a foundational resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to brown liquid with a distinct odor.[1][2] It is soluble in organic solvents such as ether and acetonitrile but decomposes in water or alcohol.[1][3] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 631-57-2[3][4][5][6] |

| Molecular Formula | C₃H₃NO[1][3][7][5][6] |

| Synonyms | 2-Oxopropionitrile, Acetyl cyanide[7][6][8] |

| Molecular Weight | 69.06 g/mol [7][4][6] |

| Canonical SMILES | CC(=O)C#N[1] |

| InChI | InChI=1S/C3H3NO/c1-3(5)2-4/h1H3[1] |

| InChIKey | QLDHWVVRQCGZLE-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 92-93 °C[3][5] |

| Density | 0.974 g/mL at 25 °C[3][5] |

| Refractive Index | n20/D 1.376[3] |

| Flash Point | 14 °C (57.2 °F) - closed cup |

| Storage Temperature | 2-8°C[1] |

Synthesis and Reactivity

Synthesis

This compound, as an acyl cyanide, is typically prepared through the reaction of an acyl halide with a cyanide salt. A general and effective method involves the use of copper(I) cyanide with the corresponding acyl chloride.

Experimental Protocol: General Synthesis of Acyl Cyanides

This protocol describes a generalized procedure for the synthesis of acyl cyanides, such as this compound, from acyl halides.

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Reagents: Anhydrous copper(I) cyanide is added to a suitable anhydrous solvent (e.g., acetonitrile) in the flask.

-

Addition of Acyl Halide: The corresponding acyl halide (e.g., acetyl chloride for this compound synthesis) is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid byproducts are removed by filtration.

-

Purification: The filtrate is then subjected to distillation under reduced pressure to isolate the pure acyl cyanide.

Reactivity

This compound is a potent electrophile, making it a versatile reagent in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl and nitrile groups activates the carbonyl carbon for nucleophilic attack. It is utilized in selective acylations, cyanohydrin synthesis, and various cycloaddition reactions. A notable application is in the synthesis of cuprate-carbonyl π-complexes through its reaction with organocuprates like lithium dimethylcuprate (Me₂CuLi) in an appropriate solvent such as tetrahydrofuran (THF).[5]

Biological Significance and Drug Development

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.[5] It is classified as a flammable liquid and is toxic if swallowed or inhaled.[4] It also causes skin irritation and may cause respiratory irritation.[4]

Table 3: Hazard and Safety Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid, Category 2 | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2] |

| Acute Toxicity | Acute Toxicity 3 (Oral, Inhalation) | P261: Avoid breathing mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

| Skin Corrosion/Irritation | Skin Irritation, Category 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Environmental Hazard | Hazardous to the aquatic environment, chronic, Category 3 | P273: Avoid release to the environment. |

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. A respirator with a suitable filter may be necessary for procedures that could generate vapors.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2] Recommended storage is at 2-8°C.[1]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its high reactivity as an electrophile makes it a useful tool in organic synthesis. While the broader class of nitrile-containing compounds has significant importance in medicinal chemistry, the specific biological roles of this compound remain an area for future investigation. The information provided in this guide serves as a foundational resource for its safe handling and application in a research and development setting.

References

The Solubility of Pyruvonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of pyruvonitrile (also known as acetyl cyanide or 2-oxopropanenitrile), a reactive and versatile chemical intermediate. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on collating existing qualitative solubility information, detailing robust experimental protocols for its quantitative determination, and offering insights based on the behavior of structurally similar compounds. This guide is intended to be a foundational resource for laboratory professionals engaged in process development, formulation, and theoretical modeling where this compound is a key component.

Introduction to this compound

This compound (C₃H₃NO) is a colorless to brown liquid characterized by the presence of both a ketone and a nitrile functional group.[1][2] This dual functionality makes it a valuable building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and for ensuring safe handling and storage.

While specific quantitative solubility data remains elusive in the surveyed literature, qualitative assessments consistently report this compound as being soluble in ether and acetonitrile.[1][3][4][5] It is also noted to decompose in water and alcohol, a critical consideration for solvent selection and experimental design.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃NO | [3] |

| Molar Mass | 69.06 g/mol | [3] |

| Density | 0.974 g/mL at 25 °C | [5] |

| Boiling Point | 92-93 °C | [5] |

| Flash Point | 14 °C (57.2 °F) | [6] |

| Appearance | Colorless to brown liquid | [1][2] |

Qualitative Solubility of this compound

Existing data on the solubility of this compound is qualitative. The information available from various chemical suppliers and databases is summarized below.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Diethyl Ether | Soluble | [1][2][3][4][5] |

| Acetonitrile | Soluble | [1][2][3][4][5] |

| Water | Decomposes | [3] |

| Alcohol | Decomposes | [3] |

| Acetone | Soluble | [2] |

| Tetrahydrofuran (THF) | Used as a reaction solvent, implying solubility | [7] |

The solubility in polar aprotic solvents like acetonitrile and acetone, as well as in a less polar solvent like diethyl ether, suggests that this compound possesses a moderate polarity. The nitrile group contributes to the molecule's polarity, enhancing its solubility in polar solvents.[8][9] For instance, ethanenitrile (acetonitrile), a structurally similar but less complex nitrile, is miscible with water and a wide range of organic solvents.[10][11]

Experimental Protocols for Quantitative Solubility Determination

To address the lack of quantitative data, this section provides detailed, generalized experimental protocols for two common and effective methods for determining the solubility of a liquid analyte like this compound in an organic solvent: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, relying on the precise measurement of mass.[12][13][14][15][16][17]

3.1.1. Principle

A saturated solution of the solute (this compound) in the solvent of interest is prepared at a constant temperature. A known volume or mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured.

3.1.2. Apparatus and Materials

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Glass vials with airtight seals

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

-

This compound (solute)

-

Organic solvent of interest

3.1.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the vial in a temperature-controlled bath and allow it to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation (e.g., using a magnetic stirrer or shaker). This ensures that the solution reaches equilibrium saturation at the desired temperature.[18]

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

-

Sample Withdrawal and Weighing:

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.

-

Dispense the aliquot into a pre-weighed, dry evaporating dish.

-

Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (92-93 °C) to prevent loss of the solute. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Continue heating until the solvent has completely evaporated and the mass of the evaporating dish with the remaining this compound is constant.

-

-

Final Weighing and Calculation:

-

Cool the evaporating dish in a desiccator to room temperature to prevent the absorption of atmospheric moisture.

-

Weigh the evaporating dish with the dry this compound residue.

-

The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Calculation:

-

Mass of evaporating dish = M₁

-

Mass of evaporating dish + saturated solution = M₂

-

Mass of evaporating dish + dry this compound = M₃

-

Mass of this compound = M₃ - M₁

-

Mass of solvent = M₂ - M₃

-

Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100

UV-Vis Spectroscopy Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity.[19][20][21][22][23][24] It is particularly useful for determining the solubility of sparingly soluble substances.

3.2.1. Principle

The concentration of a solute in a saturated solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a pre-established calibration curve according to the Beer-Lambert Law.

3.2.2. Apparatus and Materials

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Temperature-controlled shaker/incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

This compound (solute)

-

Organic solvent of interest (must be transparent in the UV-Vis region of interest)

3.2.3. Detailed Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship, which serves as the calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1.3, step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Measurement:

-

After equilibration, separate the undissolved this compound from the saturated solution by centrifugation or filtration to obtain a clear supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Using the measured absorbance of the diluted sample and the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. acetyl cyanide [chemister.ru]

- 3. This compound [chembk.com]

- 4. This compound CAS#: 631-57-2 [m.chemicalbook.com]

- 5. This compound | 631-57-2 [chemicalbook.com]

- 6. Acetyl cyanide - Wikipedia [en.wikipedia.org]

- 7. This compound, tech. 90% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. scribd.com [scribd.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. byjus.com [byjus.com]

- 17. msesupplies.com [msesupplies.com]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. researchgate.net [researchgate.net]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. researchgate.net [researchgate.net]

- 22. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 23. scirp.org [scirp.org]

- 24. solubilityofthings.com [solubilityofthings.com]

historical preparation methods of acetyl cyanide

An In-depth Technical Guide on the Historical Preparation Methods of Acetyl Cyanide

Introduction

Acetyl cyanide (CH₃COCN), also known as pyruvonitrile, is a versatile reagent in organic synthesis. Its historical preparation methods illustrate the evolution of synthetic chemistry, from early salt metathesis reactions to more scalable industrial processes. This technical guide provides a detailed overview of the key historical methods for the synthesis of acetyl cyanide, complete with experimental protocols, quantitative data, and process workflows for researchers, scientists, and professionals in drug development.

Early Synthetic Approaches

The earliest methods for synthesizing acetyl cyanide relied on the reaction of acetyl halides with metal cyanides. These methods, while foundational, were often limited by the cost of reagents and were not suitable for large-scale production.

Reaction of Acetyl Chloride with Silver Cyanide (1862)

One of the first documented syntheses of acetyl cyanide involved the reaction of acetyl chloride with silver cyanide.[1] This method is a classic example of a salt metathesis reaction.

Experimental Protocol:

-

Acetyl chloride is heated with silver cyanide in a sealed tube at 100°C.[1]

-

The reaction produces acetyl cyanide and silver chloride as a precipitate.

-

The acetyl cyanide is then isolated from the reaction mixture.

Workflow Diagram:

Caption: Workflow for Acetyl Cyanide Synthesis via Silver Cyanide.

Reaction of Isonitrosoacetone with Acetyl Chloride (1887)

Another early method involved the reaction of isonitrosoacetone with acetyl chloride.[1]

Experimental Protocol:

-

Isonitrosoacetone is heated with acetyl chloride.[1]

-

The reaction yields acetyl cyanide.

-

The product is recovered from the reaction mixture.

Industrial Production Methods

The demand for more cost-effective and scalable methods for producing acetyl cyanide led to the development of new synthetic routes in the mid-20th century. These methods often utilized readily available starting materials.

Synthesis from Ketene and Hydrogen Cyanide (c. 1946)

A significant advancement in the production of acetyl cyanide was the development of a vapor-phase reaction between ketene and hydrogen cyanide.[1] This method provided a more economical route for industrial-scale synthesis.

Experimental Protocol:

-

A gaseous mixture of ketene and hydrogen cyanide, often with an inert gas like nitrogen, is prepared.[1]

-

The mixture is passed over a surface-active catalyst, such as granular carbon, at a temperature ranging from approximately 200°C to 400°C (a typical temperature is 350°C).[1]

-

The reactants are maintained in contact with the catalyst for a short period, for instance, around 0.5 seconds.[1]

-

The resulting product stream is rapidly cooled (quenched) to subatmospheric temperatures using a refrigerated coil.[1]

-

Acetyl cyanide is then separated and purified from unreacted starting materials and any byproducts by fractional distillation.[1]

Workflow Diagram:

Caption: Industrial Synthesis of Acetyl Cyanide from Ketene and HCN.

Synthesis from Acetic Anhydride and Hydrogen Cyanide (c. 1947)

Another industrially relevant method involves the reaction of acetic anhydride with hydrogen cyanide in the vapor phase.[2]

Experimental Protocol:

-

A mixture of acetic anhydride and hydrogen cyanide is passed over an activated charcoal catalyst at atmospheric pressure.[2]

-

The reaction is conducted at a temperature between 240°C and 271°C.[2]

-

The reaction product is cooled in a water-cooled condenser.[2]

-

The resulting condensate is then subjected to distillation to separate the acetyl cyanide from unreacted hydrogen cyanide, acetic acid, and acetic anhydride.[2]

Workflow Diagram:

Caption: Synthesis of Acetyl Cyanide from Acetic Anhydride and HCN.

Reaction of Acetyl Halides with Other Metal Cyanides

Beyond silver cyanide, other metal cyanides have been employed in the synthesis of acetyl cyanide from acetyl halides, often with catalytic promoters.

Experimental Protocol (using Sodium and Copper(I) Cyanide):

-

Acetyl chloride (1 mol), sodium cyanide (0.97 mol), copper(I) cyanide (catalyst), and o-dichlorobenzene (solvent) are placed in an autoclave.[3]

-

The mixture is heated to 150°C for 2 hours with stirring.[3]

-

After cooling, the reaction mixture is filtered to remove the salt residue.[3]

-

The filtrate is then subjected to fractional distillation to yield pure acetyl cyanide.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the .

| Method | Reagents | Catalyst/Solvent | Temperature | Pressure | Yield | Reference |

| Acetyl Chloride + Silver Cyanide | Acetyl chloride, Silver cyanide | - | 100°C | Sealed tube | - | [1] |

| Ketene + Hydrogen Cyanide | Ketene, Hydrogen cyanide | Granular carbon | 200-400°C | - | - | [1] |

| Acetic Anhydride + Hydrogen Cyanide | Acetic anhydride (1.5 mol), Hydrogen cyanide (4.45 mol) | Activated charcoal | 240-271°C | Atmospheric | - | [2] |

| Acetyl Chloride + Sodium Cyanide | Acetyl chloride (1 mol), Sodium cyanide (0.97 mol) | Copper(I) cyanide / o-dichlorobenzene | 150°C | Autoclave | 70% | [3] |

| Acetyl Bromide + Copper(I) Cyanide | Acetyl bromide (1 mol), Copper(I) cyanide (1 mol) | - | Reflux | - | 85-87% |

Conclusion

The historical synthesis of acetyl cyanide has evolved from laboratory-scale preparations using expensive reagents to more efficient and economical industrial processes. The development of vapor-phase catalytic reactions using ketene or acetic anhydride with hydrogen cyanide marked a significant step forward in making acetyl cyanide more accessible for various applications in organic synthesis. The continued refinement of methods using less expensive metal cyanides with catalytic promoters has further improved the efficiency of its production. This guide provides a comprehensive overview of these foundational methods for researchers and professionals in the chemical sciences.

References

The Reactivity Profile of Pyruvonitrile with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvonitrile (acetyl cyanide), an α-keto nitrile, is a highly reactive and versatile building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive ketone and a nitrile group, allows for a diverse range of transformations with various nucleophiles. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its reactions with nitrogen, oxygen, sulfur, and carbon-based nucleophiles. The guide focuses on key multicomponent reactions such as the Strecker, Passerini, and Ugi reactions, as well as other significant nucleophilic additions. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction: The Electrophilic Nature of this compound

This compound (CH₃COCN) features two primary electrophilic centers: the carbonyl carbon and the nitrile carbon. The electron-withdrawing nature of the adjacent cyano and acetyl groups enhances the electrophilicity of both carbons, making them susceptible to nucleophilic attack. The carbonyl carbon is generally the more reactive site for nucleophilic addition due to the greater polarity of the C=O bond compared to the C≡N bond. However, the reactivity can be modulated by the choice of nucleophile and reaction conditions.

Reactions with Nitrogen Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with the carbonyl group of this compound, primarily leading to the formation of imines or participating in multicomponent reactions.

Strecker Synthesis

The Strecker synthesis is a classic method for the synthesis of α-amino acids. In the context of this compound, the reaction involves the condensation of this compound with an amine (or ammonia) and a cyanide source to form an α-amino nitrile, which can be subsequently hydrolyzed to the corresponding α-amino acid.[1]

Reaction Mechanism:

-

Imine Formation: The amine attacks the carbonyl carbon of this compound to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[2][3]

-

Cyanide Addition: A cyanide ion then attacks the iminium carbon to yield an α-aminonitrile.[2][3]

-

Hydrolysis: The resulting α-aminonitrile can be hydrolyzed under acidic or basic conditions to afford the α-amino acid.[2]

Experimental Protocol: General Procedure for Strecker Synthesis [4]

To a solution of the imine (formed in situ from the ketone and amine) (1.0 eq) in a suitable solvent such as anhydrous methanol (0.05 M), a cyanide source like trimethylsilyl cyanide (TMSCN) (1.2 eq) is added at 0 °C under an inert atmosphere. The reaction is stirred at room temperature for a specified time (e.g., 1-24 hours) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude α-aminonitrile is purified by flash chromatography. For hydrolysis, the purified aminonitrile is treated with a strong acid (e.g., 6M HCl) and heated to reflux.

Passerini Reaction

The Passerini reaction is a three-component reaction between a ketone (this compound), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5][6][7][8] This reaction is highly atom-economical and proceeds under mild conditions.

Reaction Mechanism: The mechanism is believed to proceed through a concerted or ionic pathway depending on the solvent. In aprotic solvents, a concerted mechanism involving a trimolecular interaction is proposed.[7] In polar solvents, an ionic mechanism is favored where the carbonyl is first protonated, followed by nucleophilic attack of the isocyanide to form a nitrilium ion, which is then trapped by the carboxylate.[5][7] A subsequent Mumm rearrangement yields the final product.

Quantitative Data:

| Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| Formic Acid | Cyclohexyl isocyanide | Not specified | 58 | [9] |

| Boc-Phe | Valine-derived isonitrile | Not specified | 40 | [9] |

Experimental Protocol: General Procedure for Passerini Reaction [10]

To a dry round-bottom flask under an inert atmosphere, the carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent like dichloromethane. To this solution, the aldehyde or ketone (1.1 eq) is added, followed by the isocyanide (1.0 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 12-48 hours), the mixture is diluted with the solvent and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Ugi Reaction

The Ugi reaction is a four-component reaction that involves a ketone (this compound), an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[11] This reaction is known for its high efficiency and the ability to generate complex molecules in a single step.

Reaction Mechanism:

-

Imine Formation: The amine and this compound condense to form an iminium ion.[11]

-

Nucleophilic Attack: The isocyanide adds to the iminium ion to form a nitrilium ion intermediate.[11]

-

Addition of Carboxylate: The carboxylate anion attacks the nitrilium ion.

-

Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) leads to the final stable bis-amide product.[11]

Experimental Protocol: General Procedure for Ugi Reaction [12]

In a round-bottom flask, the aldehyde or ketone (1.1 eq) and the amine (1.1 eq) are dissolved in methanol and stirred at room temperature for 1 hour to facilitate imine formation. The carboxylic acid (1.1 eq) is then added to the mixture. A solution of the isocyanide (1.0 eq) in methanol is added dropwise to the reaction mixture with vigorous stirring. The reaction is allowed to proceed at room temperature for 24-48 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Reactions with Sulfur Nucleophiles

Thiols are potent nucleophiles that can react with both the carbonyl and nitrile functionalities of this compound, leading to the formation of thioacetals or participating in multicomponent reactions to form sulfur-containing heterocycles.

Thioacetal Formation

In the presence of an acid catalyst, thiols can add to the carbonyl group of this compound to form thioacetals. This reaction is analogous to acetal formation with alcohols.

Experimental Protocol: General Procedure for Thioacetal Formation [13]

To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), the thiol (2.2 eq) is added, followed by a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with a basic aqueous solution (e.g., saturated NaHCO₃) and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Gewald Reaction

While this compound itself is not a typical substrate for the classical Gewald reaction due to the lack of an α-methylene group, α-keto nitriles can be precursors to substituted 2-aminothiophenes through related pathways. The Gewald reaction involves the condensation of a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[5][6][14]

Reaction Mechanism:

-

Knoevenagel Condensation: The reaction typically initiates with a Knoevenagel condensation between the ketone and the active methylene nitrile.[5]

-

Sulfur Addition: Elemental sulfur adds to the resulting α,β-unsaturated nitrile intermediate.[5]

-

Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization yields the 2-aminothiophene product.[5]

Reactions with Oxygen Nucleophiles

Alcohols and water can act as nucleophiles, adding to the carbonyl group of this compound to form hemiacetals and hydrates, respectively. These reactions are typically reversible and acid or base-catalyzed.[15][16]

Hemiacetal and Acetal Formation

Alcohols add to the carbonyl group of this compound to form hemiacetals. In the presence of excess alcohol and an acid catalyst, the reaction can proceed further to form an acetal. The equilibrium generally favors the starting materials unless the cyclic hemiacetal formed is a stable five or six-membered ring.[16][17]

Quantitative Data: While specific equilibrium constants for this compound are not readily available, the formation of hemiacetals is a well-established equilibrium process. The position of the equilibrium is influenced by the electronic and steric nature of the substituents on the carbonyl compound and the alcohol.

Reactions with Carbon Nucleophiles

Carbon nucleophiles, such as Grignard reagents and organolithium compounds, can add to both the carbonyl and nitrile groups of this compound. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.

Conclusion

This compound is a valuable and highly reactive substrate in organic synthesis, capable of undergoing a wide array of transformations with various nucleophiles. Its participation in powerful multicomponent reactions like the Strecker, Passerini, and Ugi syntheses allows for the rapid construction of complex and diverse molecular scaffolds, which is of significant interest to the pharmaceutical and drug discovery sectors. The dual electrophilicity of its carbonyl and nitrile groups provides a rich platform for synthetic exploration. Further investigation into the quantitative reactivity and optimization of reaction protocols will continue to expand the utility of this versatile building block.

References

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. benchchem.com [benchchem.com]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 13. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Khan Academy [khanacademy.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Thermochemical Properties of 2-Oxopropanenitrile: A Computational and Synthetic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Oxopropanenitrile, also known as pyruvonitrile or acetyl cyanide, is a reactive organic molecule with potential applications in organic synthesis and as an intermediate in the formation of complex molecules. A thorough understanding of its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, is crucial for modeling its reactivity, stability, and reaction thermodynamics. This technical guide addresses the current scarcity of experimental thermochemical data for 2-oxopropanenitrile by presenting a detailed in silico protocol for the accurate calculation of these properties using high-level quantum chemical methods. Furthermore, this guide provides a plausible synthetic route for its preparation. The information herein is intended to serve as a valuable resource for researchers in computational chemistry, synthetic chemistry, and drug development.

Introduction

2-Oxopropanenitrile (C₃H₃NO) is a bifunctional molecule containing both a ketone and a nitrile group. This combination of functional groups makes it a versatile, yet reactive, building block in organic synthesis. Despite its potential utility, a comprehensive, publicly available dataset of its fundamental thermochemical properties is currently lacking. These properties are essential for predicting the spontaneity and energy changes of reactions involving this molecule, which is critical for process design, safety assessment, and mechanistic studies in various chemical and pharmaceutical applications.

This guide aims to bridge this knowledge gap by:

-

Outlining a robust computational protocol for the ab initio determination of the thermochemical properties of 2-oxopropanenitrile.

-